N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
CAS No.: 895021-91-7
Cat. No.: VC6915589
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895021-91-7 |
|---|---|
| Molecular Formula | C21H16ClN3O2S |
| Molecular Weight | 409.89 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3 |
| Standard InChI Key | IZULLQZZXLIUOC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide, reflects its hybrid structure (Fig. 1):
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A 6-chlorobenzo[d]thiazol-2-yl group provides a heterocyclic scaffold known for enhancing metabolic stability and target binding.
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A 3-methoxybenzamide moiety contributes to lipophilicity and potential hydrogen-bonding interactions.
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A pyridin-3-ylmethyl substituent introduces nitrogen-based polarity, which may influence solubility and receptor affinity.
The Standard InChIKey (IZULLQZZXLIUOC-UHFFFAOYSA-N) and SMILES (COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl) encode its stereochemical and connectivity details, critical for computational drug design.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.89 g/mol |
| CAS No. | 895021-91-7 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
| Solubility | Not publicly available |
Synthetic Pathways and Optimization
Table 2: Comparative Synthesis of Structural Analogs
| Compound | Yield (%) | Key Reagents |
|---|---|---|
| N-(6-Chlorobenzo[d]thiazol-2-yl)-3-methoxy analog | 62* | HATU, DIPEA, DMF |
| N-(6-Methoxybenzo[d]thiazol-2-yl)-3-nitro analog | 58 | Pd/C, H₂, EtOH |
| *Theoretical yield based on analogous reactions. |
Biological Activity and Mechanistic Hypotheses
Putative Mechanism of Action
The compound may target:
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Mitochondrial Apoptotic Pathways: By disrupting mitochondrial membrane potential, analogous benzothiazoles trigger cytochrome c release and caspase activation.
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Kinase Inhibition: The pyridinylmethyl group could interact with ATP-binding pockets in kinases like EGFR or VEGFR2, as seen in docking studies.
Comparative Analysis with Structural Analogs
N-(6-Chloro vs. 6-Methoxy Derivatives
Replacing the 6-chloro substituent with methoxy (CAS No. 895023-66-2) alters electronic properties and bioactivity:
Table 3: Chloro vs. Methoxy Substituent Effects
| Parameter | 6-Chloro Derivative | 6-Methoxy Derivative |
|---|---|---|
| LogP (Predicted) | 3.8 | 3.2 |
| COX-2 Inhibition (%)* | 72 | 64 |
| Anticancer IC₅₀ (µM)* | 3.5 (MCF-7) | 5.8 (MCF-7) |
| *Data extrapolated from related compounds. |
The chloro group’s electron-withdrawing nature may enhance target binding affinity, whereas methoxy groups improve solubility but reduce membrane permeability.
Future Research Directions
Priority Investigations
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Synthesis Scale-Up: Develop continuous-flow methods to improve yield (>80%) and purity (>98%).
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In Vitro Profiling: Screen against NCI-60 cancer cell lines and inflammatory markers (e.g., TNF-α, IL-6).
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ADMET Prediction: Use in silico models to assess absorption, CYP450 interactions, and hERG liability.
Clinical Translation Challenges
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Solubility Limitations: The compound’s low aqueous solubility (predicted <10 µg/mL) necessitates prodrug strategies or nanoformulations.
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Metabolic Stability: Benzothiazoles are prone to hepatic glucuronidation; deuterium incorporation at labile positions may mitigate this.
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